N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound characterized by its molecular structure, which includes a benzamide core with substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Nitration: of benzene to produce nitrobenzene.
Reduction: of nitrobenzene to aniline.
Sulfonylation: of aniline to introduce the methylsulfonyl group.
Coupling: reactions to attach the morpholin-4-ylsulfonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfide groups to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide and morpholinylsulfonyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting diseases such as cancer, inflammation, and metabolic disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The morpholinylsulfonyl group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
N-[4-(methylsulfonyl)phenyl]acetamide
N-[4-(methylsulfonyl)phenyl]benzamide
N-[4-(methylsulfonyl)phenyl]methanesulfonamide
Uniqueness: N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide stands out due to its unique combination of sulfonamide and morpholinylsulfonyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a compound of significant interest in scientific research and industry.
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-27(22,23)16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)28(24,25)20-9-11-26-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYBOQWIGOJNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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